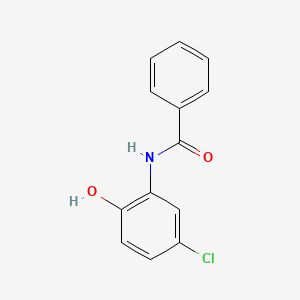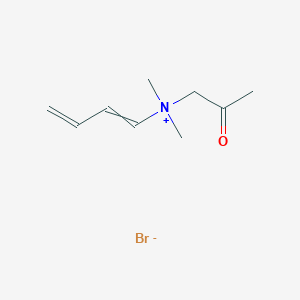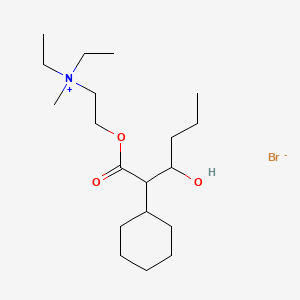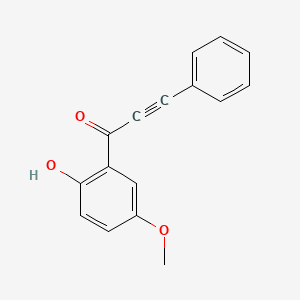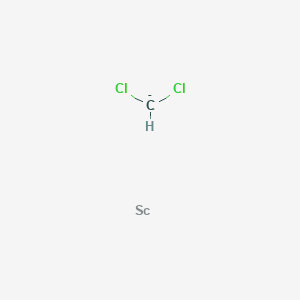
Dichloromethane;scandium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloromethane: It is widely used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds . Scandium is a rare earth metal that is often found in nature alongside yttrium and lanthanides. It is highly valued for its applications in electronics, laser research, and metallurgy .
Vorbereitungsmethoden
Dichloromethane: is typically produced by the chlorination of methane. This process involves the reaction of methane with chlorine gas at high temperatures, resulting in the formation of dichloromethane along with other chlorinated methane derivatives .
Scandium: is usually extracted from ores such as thortveitite, euxenite, and gadolinite. The extraction process often involves solvent extraction techniques, where scandium is separated from other rare earth elements using selective organic reagents .
Analyse Chemischer Reaktionen
Dichloromethane: undergoes various chemical reactions, including:
Oxidation: Dichloromethane can be oxidized to form carbon dioxide and hydrogen chloride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: Dichloromethane can be hydrolyzed in the presence of water to form methanol and hydrogen chloride.
Scandium: participates in several types of reactions, such as:
Complexation: Scandium forms complexes with various ligands, which is useful in catalysis and material science.
Redox Reactions: Scandium can undergo redox reactions, where it changes its oxidation state.
Wissenschaftliche Forschungsanwendungen
Dichloromethane: is extensively used as a solvent in chemical research, particularly in the extraction and purification of organic compounds. It is also used in the pharmaceutical industry for drug formulation and in the production of polymers and resins .
Scandium: has numerous applications in scientific research, including:
Laser Research: High-purity scandium oxides are used in laser research due to their unique optical properties.
Electronics: Scandium is used in the production of high-performance electronic devices.
Metallurgy: Scandium is added to aluminum alloys to improve their strength and durability.
Wirkmechanismus
Dichloromethane: acts primarily as a solvent, dissolving various organic compounds by disrupting intermolecular forces. Its volatility also makes it useful in processes where rapid evaporation is required .
Scandium: exerts its effects through its ability to form stable complexes with various ligands. These complexes can act as catalysts in chemical reactions, facilitating the transformation of reactants into products .
Vergleich Mit ähnlichen Verbindungen
Dichloromethane: is similar to other chlorinated solvents such as chloroform and carbon tetrachloride. it is less toxic and has a lower boiling point, making it more suitable for certain applications .
Scandium: is often compared to other rare earth metals like yttrium and lanthanides. Its unique properties, such as its ability to form stable complexes and its high melting point, make it particularly valuable in specialized applications .
Eigenschaften
CAS-Nummer |
102835-08-5 |
|---|---|
Molekularformel |
CHCl2Sc- |
Molekulargewicht |
128.88 g/mol |
IUPAC-Name |
dichloromethane;scandium |
InChI |
InChI=1S/CHCl2.Sc/c2-1-3;/h1H;/q-1; |
InChI-Schlüssel |
CJHHHCREFPOZRV-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-](Cl)Cl.[Sc] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


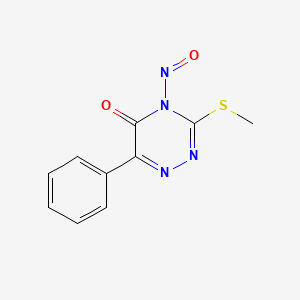
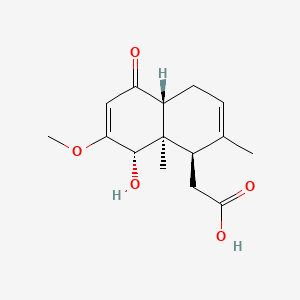
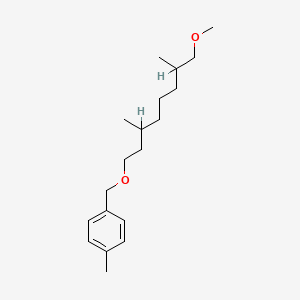
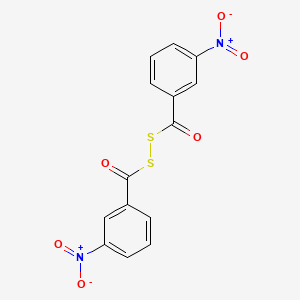

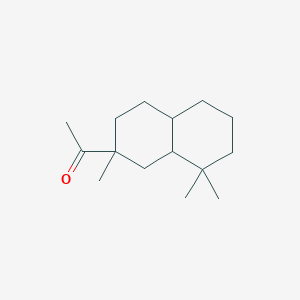
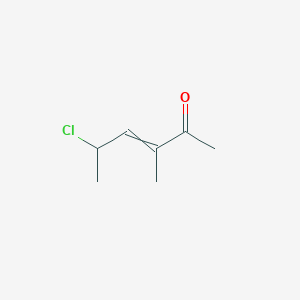
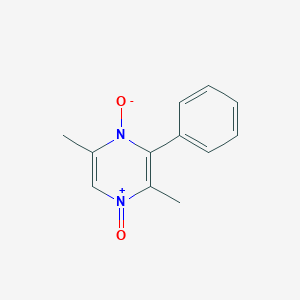
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)

